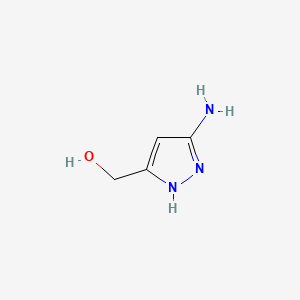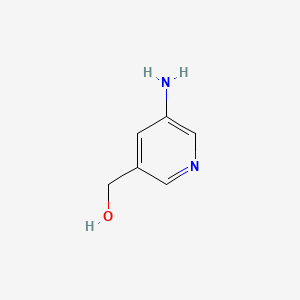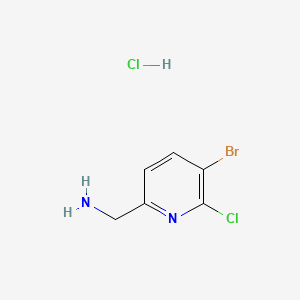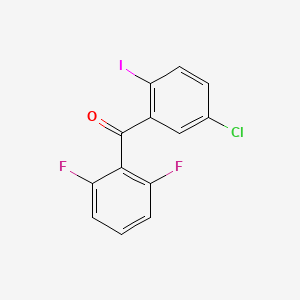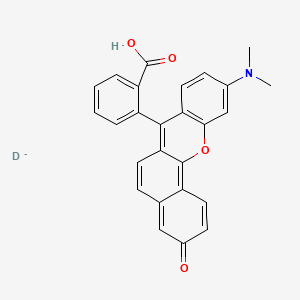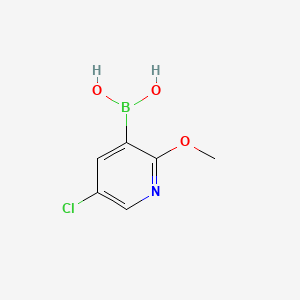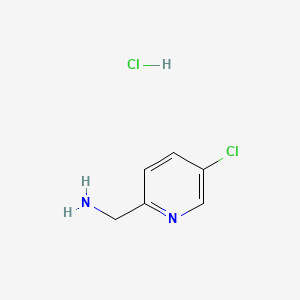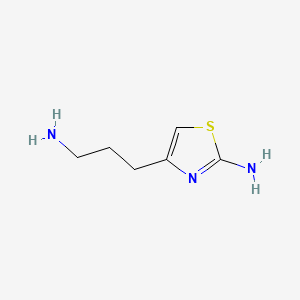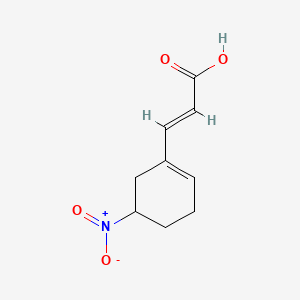
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is an organic compound characterized by the presence of a nitro group attached to a cyclohexene ring, which is further conjugated with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid typically involves the nitration of cyclohexene followed by a series of reactions to introduce the acrylic acid functionality. One common method includes:
Nitration of Cyclohexene: Cyclohexene is reacted with a nitrating agent such as nitric acid in the presence of sulfuric acid to yield 5-nitrocyclohexene.
Aldol Condensation: The 5-nitrocyclohexene undergoes an aldol condensation with an appropriate aldehyde to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The acrylic acid moiety can interact with proteins and other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
(E)-3-(5-Nitrocyclohex-1-en-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
(E)-3-(5-Nitrocyclohex-1-en-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acrylic acid.
Uniqueness
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs with different carboxylic acid moieties.
属性
IUPAC Name |
(E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h2,4-5,8H,1,3,6H2,(H,11,12)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYXGOWSKLZBEO-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=C1)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(=C1)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657928 |
Source


|
| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899809-64-4 |
Source


|
| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
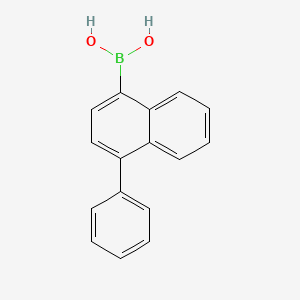
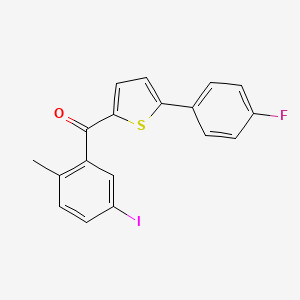
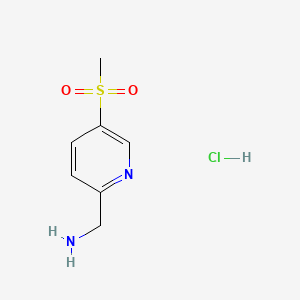
![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/new.no-structure.jpg)

